molecular formula C7H11BrClN3 B2657063 [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride CAS No. 2126178-04-7

[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride

Cat. No. B2657063
CAS RN: 2126178-04-7
M. Wt: 252.54
InChI Key: XFZHSFMJDDTKAK-UHFFFAOYSA-N
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Description

“[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride” is a chemical compound with the molecular formula C7H11BrClN3 . It has an average mass of 252.539 Da and a monoisotopic mass of 250.982483 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a cyclopropyl group and a methanamine group . The pyrazole ring is substituted with a bromine atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.54 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available data .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives has been a subject of interest due to their potential applications in medicinal chemistry. For instance, brominated trihalomethylenones have been explored as versatile precursors to synthesize 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through a cyclocondensation reaction with hydrazine monohydrate in ethanol. This methodology also enabled the formation of 3-azidomethyl-5-ethoxycarbonyl-1H-pyrazole and subsequent reduction to 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, demonstrating the compound's utility in generating pyrazole derivatives with potential pharmaceutical applications (Martins et al., 2013).

Palladium-Catalyzed Direct Arylations

Pyrazole derivatives bearing a cyclopropyl group at the C3-position have shown efficacy in palladium-catalyzed direct arylations. These couplings employed air-stable PdCl(C3H5)(dppb) catalysts, yielding regioselectively C4-arylated pyrazoles without decomposing the cyclopropyl unit. This highlights the compound's role in facilitating efficient and selective synthesis of arylated pyrazoles, which are valuable in developing pharmaceuticals and materials science (Sidhom et al., 2018).

Anticancer and Antimicrobial Applications

Pyrazole derivatives have also been investigated for their anticancer and antimicrobial properties. For example, a study on the synergistic effect of pyrazole derivatives with doxorubicin in the Claudin-low breast cancer subtype demonstrated promising results. The combination of these compounds with doxorubicin exhibited a significant synergistic effect, emphasizing the potential of pyrazole derivatives in enhancing the efficacy of conventional chemotherapy for difficult-to-treat cancer subtypes (Saueressig et al., 2018).

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives have identified their potential as multitarget directed ligands for treating Alzheimer's disease, showcasing their inhibitory properties against acetylcholinesterase and monoamine oxidase. This underscores the versatility of pyrazole derivatives synthesized from [1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride in addressing complex diseases through a multi-targeted approach (Kumar et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Pyrazole derivatives can have various biological activities, but the specific activity would depend on the exact structure and the biological system in which it is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

[1-(4-bromopyrazol-1-yl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(4-6)7(5-9)1-2-7;/h3-4H,1-2,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZHSFMJDDTKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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